13-cis-Retinol
Overview
Description
13-cis-Retinol, also known as isotretinoin, is a derivative of vitamin A. It is a retinoid, which means it is related to retinol (vitamin A) and has similar biological activities. This compound is primarily known for its use in the treatment of severe acne and other skin conditions. It is a stereoisomer of all-trans-retinol, differing in the configuration around one of its double bonds.
Mechanism of Action
Target of Action
13-cis-Retinol, also known as Neovitamin A, primarily targets the retinoic acid receptors (RAR) and the retinoic X receptors (RXR) . These receptors are nuclear retinoic receptor subtypes that mediate the signaling of retinoic acid .
Mode of Action
It is known to induce apoptosis, or programmed cell death, in various cells in the body . It is also suggested that this compound may regulate target gene transcription through all-trans retinoic acid (ATRA) or 9-cis retinoic acid .
Biochemical Pathways
This compound is involved in the regulation of several biochemical pathways. It plays a crucial role in the retinoid signaling pathway , which regulates diverse biological processes within the skin, including proliferation, differentiation, angiogenesis, and immune regulation . The conversion of retinol to retinaldehyde, which is then converted to retinoic acids such as ATRA, 9-cis retinoic acid, or 13-cis retinoic acid, is a key part of this pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It is known to have variable bioavailability . It is metabolized in the liver and has an elimination half-life of 10–20 hours . It is excreted through the kidneys and feces .
Result of Action
The action of this compound results in various molecular and cellular effects. It inhibits cell proliferation and induces cell death . It also significantly alters the expression of numerous genes, including those involved in cell proliferation, cell death, differentiation, keratinization, and inflammation . Furthermore, it reduces the phosphorylation of Akt and increases the generation of interleukin-1β and matrix metallopeptidase 9 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is unstable to light, oxygen, and heat . Its stability in solution is protected by the presence of antioxidants, such as butylated hydroxytoluene and pyrogallol . Degradation and isomerization are minimized by storage under an inert gas such as argon, at temperatures below -20°C, and in the dark .
Biochemical Analysis
Biochemical Properties
13-cis-Retinol interacts with various enzymes, proteins, and other biomolecules. It is involved in the retinoid metabolic pathway, where it can be converted to retinaldehyde and then to retinoic acid . The conversion involves enzymes such as retinol dehydrogenase and aldehyde dehydrogenase . These interactions are crucial for the regulation of gene expression and cellular differentiation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce depression-like behavior in mice by altering the activity of dentate granule cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to retinoic acid, which binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), triggering gene transcription and further consequences in gene regulation . This process describes how this compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. For instance, chronic administration of this compound to adolescent mice induced depression-like behavior . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, a study found that high-fat diet and this compound application increased weight gain, adiposity index, dyslipidaemia, hyperleptinaemia, insulin resistance, and oxidative stress in female Lewis rats .
Metabolic Pathways
This compound is involved in the retinoid metabolic pathway, where it can be converted to retinaldehyde and then to retinoic acid . This process involves enzymes such as retinol dehydrogenase and aldehyde dehydrogenase . It can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is soluble in most organic solvents, fats, and oils, but sparingly soluble in water . The transport and distribution of this compound within cells and tissues are influenced by various factors, including transporters or binding proteins that it interacts with .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It has been found that this compound is mainly located in the nuclear fraction of the embryo . This localization could influence its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis-Retinol typically involves the isomerization of all-trans-retinol. This can be achieved through various methods, including:
Photochemical Isomerization: Exposure of all-trans-retinol to ultraviolet light can induce isomerization to this compound.
Chemical Isomerization: Treatment of all-trans-retinol with specific chemical reagents, such as iodine or certain acids, can also result in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves:
Catalytic Isomerization: Using catalysts to facilitate the isomerization process under controlled conditions to ensure high yield and purity.
Purification: Following synthesis, the compound is purified using techniques such as chromatography to remove any impurities and obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 13-cis-Retinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 13-cis-retinoic acid, a biologically active form.
Reduction: Reduction reactions can convert it back to retinol or other reduced forms.
Isomerization: It can undergo further isomerization to other retinoid forms, such as all-trans-retinol.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Isomerization Conditions: Light exposure or chemical catalysts are used for isomerization.
Major Products:
13-cis-Retinoic Acid: A major product of oxidation.
All-trans-Retinol: A product of isomerization.
Scientific Research Applications
13-cis-Retinol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study retinoid chemistry and isomerization processes.
Biology: Research on its role in cellular differentiation and gene expression.
Medicine: Widely used in dermatology for the treatment of severe acne and other skin disorders. It is also studied for its potential in treating certain cancers and other diseases.
Industry: Used in the formulation of skincare products and pharmaceuticals.
Comparison with Similar Compounds
All-trans-Retinol: The most common form of vitamin A, differing in the configuration of its double bonds.
9-cis-Retinol: Another isomer with distinct biological activities.
13-cis-Retinoic Acid: The oxidized form of 13-cis-Retinol, used in acne treatment.
Uniqueness: this compound is unique due to its specific isomeric form, which gives it distinct biological properties compared to other retinoids. Its ability to isomerize and convert to active forms like 13-cis-retinoic acid makes it particularly valuable in medical and research applications.
Properties
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIPGXGPPPQFEQ-HWCYFHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C\CO)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317301 | |
Record name | 13-cis-Retinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 13-cis Retinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2052-63-3 | |
Record name | 13-cis-Retinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2052-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Retinol, (13Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002052633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-cis-Retinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001317301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-cis-Retinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RETINOL, (13Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J72YRO1DWF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 13-cis Retinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006221 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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